molecular formula C25H26N4O3S3 B2578129 (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide CAS No. 613225-05-1

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

Cat. No. B2578129
CAS RN: 613225-05-1
M. Wt: 526.69
InChI Key: ZFJPIEBODZUPED-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Research by Kaddouri et al. (2022) delved into the antifungal properties of various synthetic compounds against the pathogen Fusarium oxysporum f. sp. albedinis (F.o.a.), which causes Bayoud disease affecting date palms. The study explored the structure–activity relationship (SAR) of 100 tested small molecules and identified compounds with common antifungal pharmacophore sites. This research contributes to understanding the biological activity against F.o.a. and may inspire further exploration of drug–target interactions in this context (Kaddouri et al., 2022).

Bioactivity in Dental Applications

A study by Abaszadeh and Mohammadzadeh (2020) investigated the mechanical properties of flowable dental composites containing an antibacterial compound. The study evaluated the influence of different concentrations of the compound on the flexural strength, diametral tensile strength, and compressive strength of the composites. The findings shed light on the potential applications of these compounds in dental materials, noting a significant decrease in compressive strengths at higher concentrations of the compound, which could limit its use (Abaszadeh & Mohammadzadeh, 2020).

Bioactivity in Medicinal Chemistry

Dar and Shamsuzzaman (2015) highlighted the importance of the pyrazole moiety as a pharmacophore in various biologically active compounds. The review emphasized the widespread biological activities of these derivatives, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The paper provided insights into the synthesis methodologies and potential applications in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Chondroprotective Effects

Research by Refat et al. (2020) explored the chondroprotective effects of a synthesized compound in an osteoarthritis model. The study assessed the compound's anti-arthritic and anti-inflammatory properties and observed improvements in bone cortex, bone marrow matrix structure, and cartilage alterations. This research suggests the potential of such compounds as ameliorative agents in osteoarthritis models and possibly as anti-inflammatory agents in severe infections like COVID-19 (Refat et al., 2020).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-17-22(24(32)29(27(17)2)18-10-5-3-6-11-18)26-21(30)13-7-4-8-14-28-23(31)20(35-25(28)33)16-19-12-9-15-34-19/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,26,30)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJPIEBODZUPED-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide

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